molecular formula C14H13BrN2OS B11545255 4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol

4-bromo-2-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol

Cat. No.: B11545255
M. Wt: 337.24 g/mol
InChI Key: HTPRYOYZHXIPKS-LZYBPNLTSA-N
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Description

4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL is a complex organic compound with a unique structure that combines a brominated phenol with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and purification of the product through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The compound’s phenolic group can form hydrogen bonds with biological macromolecules, while the benzothiazole moiety can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(E)-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL
  • 4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)IMINO]METHYL]PHENOL

Uniqueness

4-BROMO-2-[(E)-[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL is unique due to its specific combination of a brominated phenol and a benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

4-bromo-2-[(E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C14H13BrN2OS/c15-10-5-6-12(18)9(7-10)8-16-14-17-11-3-1-2-4-13(11)19-14/h5-8,18H,1-4H2/b16-8+

InChI Key

HTPRYOYZHXIPKS-LZYBPNLTSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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